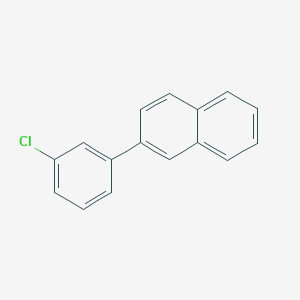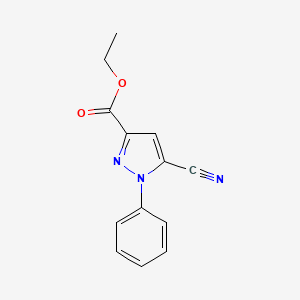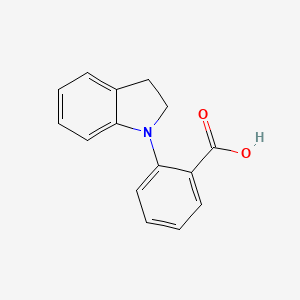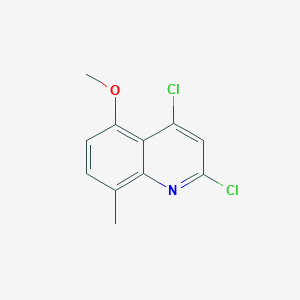
5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine is a compound that features both an indole and a thiazole ring in its structure. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The thiazole ring is also a common motif in medicinal chemistry, contributing to the compound’s potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine typically involves the construction of the indole and thiazole rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The final coupling step usually involves nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Both the indole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted indole and thiazole derivatives.
Scientific Research Applications
5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine involves its interaction with various molecular targets. The indole ring can interact with multiple receptors, including serotonin receptors, which are involved in mood regulation . The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole ring but lacks the thiazole ring.
Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the indole ring.
5-((1H-Indol-3-yl)methyl)-2-thioxothiazolidin-4-one: Similar structure but with a thioxothiazolidinone ring instead of a thiazole ring.
Uniqueness
5-((1H-Indol-3-yl)methyl)-4-methylthiazol-2-amine is unique due to the combination of both indole and thiazole rings in its structure. This dual-ring system contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C13H13N3S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
5-(1H-indol-3-ylmethyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13N3S/c1-8-12(17-13(14)16-8)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,15H,6H2,1H3,(H2,14,16) |
InChI Key |
QWOZNQRNXPFKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-chloro-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11869853.png)




![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)
![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869919.png)





